4-Iodobenzoyl chloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves phase transfer catalysis, as seen in the synthesis of 4,4'-(phenylazanediyl) dibenzoic acid using benzyl triethyl ammonium chloride . Although 4-iodobenzoyl chloride is not synthesized in this study, the methodology could potentially be adapted for its synthesis. The phase transfer catalyst facilitates the transfer of a reactant from one phase into another phase where the reaction occurs, which in the case of the study, is an alkaline aqueous phase to an organic phase. The reaction conditions optimized for the synthesis of 4,4'-(phenylazanediyl) dibenzoic acid could provide insights into the conditions that might be effective for synthesizing 4-iodobenzoyl chloride.
Molecular Structure Analysis
The molecular structure of 4-iodobenzoyl chloride would be similar to the structures of compounds in the second paper, where hydrogen-bonded framework structures are analyzed . The presence of a halogen and a carbonyl group in these compounds suggests that 4-iodobenzoyl chloride would also be capable of forming hydrogen bonds, although the specific pattern of bonding would depend on the other components in the system.
Chemical Reactions Analysis
While the papers do not directly address the chemical reactions of 4-iodobenzoyl chloride, the presence of the acyl chloride functional group suggests that it would be highly reactive, particularly in nucleophilic acyl substitution reactions. The iodine substituent could also be involved in electrophilic aromatic substitution reactions, given appropriate reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-iodobenzoyl chloride can be inferred from the properties of similar compounds. The acyl chloride group is typically associated with reactivity towards nucleophiles, including water, alcohols, and amines, leading to the formation of carboxylic acids, esters, and amides, respectively. The iodine atom would add significant molecular weight and could influence the compound's boiling point and density. The papers provided do not offer specific data on 4-iodobenzoyl chloride, but the principles of organic chemistry and the behavior of similar compounds provide a basis for these predictions.
Scientific Research Applications
Synthesis Applications
4-Iodobenzoyl chloride is utilized in various synthesis processes in scientific research. For instance, it is a reactant in the palladium-catalyzed intermolecular coupling and heteroannulation process with imines, yielding isoindolin-1-ones, a compound group significant in medicinal chemistry due to its biological activities (Cho et al., 2000). Moreover, it serves as a starting material in the synthesis of diacetoxyiodoarene compounds. These compounds are then used as oxidants in the oxidation of alcohols to aldehydes or ketones, showcasing their utility in organic synthesis processes (Zhang, 2011).
Analytical Chemistry and Sensor Development
4-Iodobenzoyl chloride is also instrumental in the development of analytical methods and sensor technologies. A notable application is in the construction of a nickel(II) selective potentiometric sensor. This sensor, based on specific electroactive materials in a poly(vinyl chloride) matrix, demonstrates significant selectivity and sensitivity towards nickel(II) ions, which is crucial in various industrial and environmental monitoring applications (Gupta et al., 2000). Furthermore, the compound is used in the enhancement of detection responses of estrogens in liquid chromatography-mass spectrometry, highlighting its role in improving analytical methods for detecting biologically significant molecules (Higashi et al., 2006).
Material Science and Polymer Chemistry
In material science and polymer chemistry, 4-Iodobenzoyl chloride is used in the modification and functionalization of materials. For instance, it's involved in the esterification of cellulose with p-Iodobenzoyl chloride using an experimental design method. This process is significant in the modification of cellulose, a natural polymer, to produce cellulose esters with varying degrees of substitution, thereby altering their properties for specific applications (Es-said et al., 2019).
Safety And Hazards
4-Iodobenzoyl chloride is classified as a skin corrosive and eye irritant . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection . In case of ingestion or contact with skin or eyes, immediate medical assistance should be sought .
properties
IUPAC Name |
4-iodobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAKCIUOTIPYED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061904 | |
Record name | Benzoyl chloride, 4-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodobenzoyl chloride | |
CAS RN |
1711-02-0 | |
Record name | 4-Iodobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1711-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodobenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001711020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Iodobenzoyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97335 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoyl chloride, 4-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoyl chloride, 4-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-iodobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.431 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-IODOBENZOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY4KZ93RHK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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